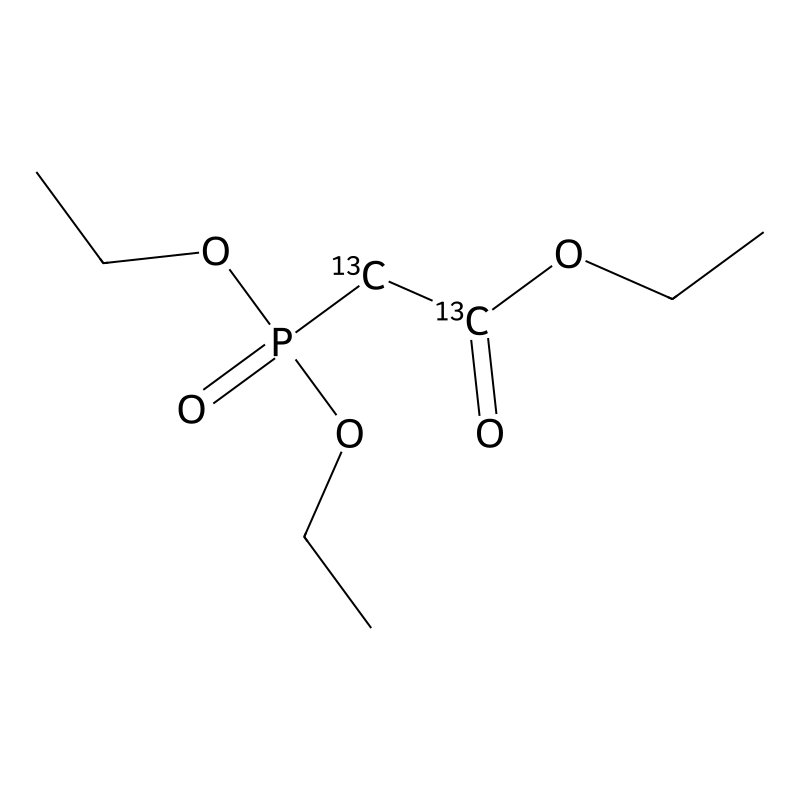

Triethyl phosphonoacetate-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Triethyl phosphonoacetate-13C2 (TEPA-13C2) is a specifically isotopically labeled version of triethyl phosphonoacetate (TEPA), a molecule commonly used in various scientific research applications. The presence of the two carbon-13 (¹³C) isotopes differentiates TEPA-13C2 from its unlabeled counterpart, allowing for its distinct detection and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Applications in Organic Synthesis

TEPA-13C2 is a valuable building block in organic synthesis due to its functional groups:

- Ester group: This group can be readily transformed into various other functionalities like amides, ketones, or aldehydes, enabling the construction of diverse organic molecules.

- Phosphonate group: This group can participate in various reactions, including C-C bond formation reactions and nucleophilic substitution reactions, further expanding the synthetic possibilities.

The ¹³C label in TEPA-13C2 allows researchers to:

- Track the fate of the carbon atom incorporated from TEPA-13C2 during the synthesis. This is particularly useful in mechanistic studies to understand reaction pathways and identify intermediates.

- Simplify NMR spectra by eliminating overlapping signals from naturally abundant ¹²C atoms in the molecule. This leads to clearer and more easily interpretable spectra, facilitating structural characterization of newly synthesized compounds.

Applications in Medicinal Chemistry

TEPA-13C2 can be employed in medicinal chemistry research for:

- Synthesis of isotopically labeled drugs or drug candidates: These labeled molecules can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.

- Investigation of enzyme mechanisms: TEPA-13C2 can be incorporated into substrates for enzymes, and the fate of the ¹³C label can be monitored using NMR spectroscopy to understand how the enzyme interacts with the substrate.

Triethyl phosphonoacetate-13C2 is a stable chemical compound characterized by the molecular formula C8H17O5P, specifically labeled with carbon-13 isotopes at two positions. This compound is a derivative of triethyl phosphonoacetate, which serves as a versatile reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. The presence of the carbon-13 isotopes allows for enhanced tracking and analysis in various

TEPA-13C2 itself doesn't have a specific mechanism of action. Its primary function is to serve as a source of ¹³C atoms for isotopic labeling in target molecules. The specific mechanism of action would depend on the downstream reactions it participates in.

- Limited data exists on the specific hazards of TEPA-13C2. However, as a general guideline for organophosphorus compounds, it's recommended to handle it with care due to potential:

- Always consult the safety data sheet (SDS) provided by the supplier for specific handling and disposal instructions.

Triethyl phosphonoacetate-13C2 is primarily used in the Horner-Wadsworth-Emmons reaction, which involves the formation of alkenes from carbonyl compounds. In this reaction, triethyl phosphonoacetate-13C2 can be converted into a phosphonate anion by treatment with a weak base, such as sodium methoxide. This anion can then react with aldehydes or ketones to yield the corresponding alkenes, often with high regioselectivity favoring the formation of E alkenes .

The compound's ability to undergo deprotonation due to its acidic proton enhances its utility in various synthetic pathways, allowing it to participate in further transformations and modifications .

The synthesis of triethyl phosphonoacetate-13C2 typically involves the introduction of carbon-13 isotopes into the molecule during its formation. One common method includes reacting diethyl phosphite with ethyl acetate under controlled conditions to yield triethyl phosphonoacetate. Subsequently, isotopic labeling can be achieved through specific reactions that incorporate carbon-13 into the acetic acid moiety.

Another approach involves utilizing labeled precursors or employing techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of carbon-13 into the desired product .

Triethyl phosphonoacetate-13C2 finds applications across various fields:

- Organic Synthesis: It serves as a key reagent in synthesizing complex organic molecules through the Horner-Wadsworth-Emmons reaction.

- Metabolic Studies: The carbon-13 labeling allows for tracing metabolic pathways in biological systems.

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

Research involving triethyl phosphonoacetate-13C2 often focuses on its interactions within synthetic pathways rather than direct biological interactions. Studies have utilized this compound to understand reaction mechanisms better and track molecular transformations during organic synthesis. Its role as a labeled reagent enables scientists to monitor changes in molecular structure and dynamics during reactions .

Several compounds share structural similarities with triethyl phosphonoacetate-13C2, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triethyl phosphonoacetate | C8H17O5P | Parent compound; widely used in organic synthesis |

| Diethyl phosphonoacetate | C6H13O4P | Similar structure; used for similar reactions |

| Ethyl 2-phosphonopropanoate | C7H15O4P | Used in similar synthetic pathways |

| Methyl phosphonoacetate | C5H11O4P | Smaller analog; used in various organic reactions |

Triethyl phosphonoacetate-13C2 is unique due to its stable isotopic labeling, which enhances its utility in tracing and studying

The journey of triethyl phosphonoacetate-13C2 began with the discovery of its parent compound, triethyl phosphonoacetate, in the mid-20th century. Initially synthesized as a Horner-Wadsworth-Emmons (HWE) reagent for olefination reactions, the unlabeled form gained prominence for its ability to generate E-alkenes with high regioselectivity. The introduction of ¹³C isotopic labeling in the 1980s transformed its applications, enabling researchers to:

- Track carbon migration in complex reaction cascades

- Quantify metabolic flux in cellular systems

- Resolve stereochemical ambiguities in NMR spectra

The ¹³C₂-label specifically targets the acetic acid moiety (CH₂CO₂Et), making it ideal for studying acetyl group transfers and carboxylation reactions. This strategic labeling position was first exploited in retinoid synthesis, where ¹³C₂-triethyl phosphonoacetate enabled the preparation of 11Z-retinals for rhodopsin studies.

Isotopic Labeling Research Evolution

The development of ¹³C₂-triethyl phosphonoacetate paralleled advancements in isotopic tracer technology:

Table 1: Milestones in Isotopic Phosphonoacetate Research

This evolution was driven by the compound’s unique chemical properties:

- Acidic α-proton (pKa ~13) allowing easy deprotonation for carbanion formation

- Phosphonate stability under both acidic and basic conditions

- Isotopic purity >99 atom% ¹³C in commercial preparations

Contemporary Research Landscape

Recent studies (2020–2025) have expanded the compound’s applications:

Metabolic Flux Analysis

In cancer cell line studies, ¹³C₂-triethyl phosphonoacetate-derived metabolites helped quantify:

- Glutamine utilization rates in glioblastoma (2.3 ± 0.4 nmol/10⁶ cells/hr)

- Acetyl-CoA pool dynamics during lipid synthesis

- Mitochondrial-cytosolic carbon exchange mechanisms

Reaction Mechanism Elucidation

The ¹³C label provides critical insights into:

- Tsuji-Trost allylation: ¹³C NMR confirmed η³-allylpalladium intermediate formation

- Heck cyclizations: Kinetic isotope effects (KIE = 1.8) revealed oxidative addition as rate-limiting

- Enzyme kinetics: Serine racemase studies showed 13-fold faster H/D exchange vs racemization

Pharmaceutical Synthesis

Labeled phosphonoacetates enable:

- Isotope dilution mass spectrometry for drug metabolite quantification

- Preparation of ¹³C-labeled β-lactam antibiotics

- Tracing of prodrug activation pathways

Theoretical Framework for ¹³C₂-Labeled Phosphonoacetates

The utility of ¹³C₂-triethyl phosphonoacetate stems from fundamental principles:

Electronic Effects

The phosphonate group (-PO(OEt)₂) exerts strong electron-withdrawing effects:

- Lowers α-C-H bond dissociation energy by 15 kcal/mol

- Stabilizes carbanion intermediates through resonance:

$$ \text{(EtO)}2P(O)CH2CO2Et \leftrightarrow \text{(EtO)}2P(O)CH^-CO2Et \leftrightarrow \text{(EtO)}2P(O)=CHCO_2Et^- $$

This resonance stabilization enables reactions under mild conditions (often <0°C).

Isotopic Perturbation

The ¹³C label induces measurable NMR chemical shifts:

- ¹³C₂ chemical shift: δ 42.1 ppm (P-CH₂) vs 40.9 ppm in unlabeled compound

- ²J(¹³C-³¹P) coupling constant: 142 Hz vs 138 Hz in natural abundance

Table 2: Key Physical Properties of ¹³C₂-Triethyl Phosphonoacetate

| Property | Value |

|---|---|

| Boiling Point | 142–145°C at 9 mmHg |

| Density | 1.13 g/mL at 25°C |

| Refractive Index | n₀²⁵ = 1.438 |

| Flash Point | >110°C |

| Solubility | Miscible with THF, CH₂Cl₂; 5 mg/mL in H₂O |

| Storage | -20°C under argon |

These properties make the compound compatible with:

- Schlenk line techniques

- High-vacuum distillation

- Cryogenic reaction conditions

Industrial-Scale Synthesis Strategies

Industrial production of triethyl phosphonoacetate-13C2 prioritizes cost efficiency, scalability, and isotopic fidelity. A common approach involves the reaction of 13C-labeled chloroacetic acid with ethanol under acidic conditions, followed by phosphorylation using diethyl phosphite [1] [4]. The process typically employs continuous-flow reactors to enhance yield and minimize side reactions.

Key industrial parameters include:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Optimizes kinetics |

| Molar ratio (EtOH:ClCH2CO2H) | 3:1 to 5:1 | Reduces esterification byproducts |

| Reaction time | 4–6 hours | Balances completion vs. decomposition |

The use of 13C-enriched chloroacetic acid (>99 atom% 13C) ensures isotopic integrity, though this increases raw material costs by approximately 40% compared to unlabeled synthesis [2].

Laboratory-Scale Synthesis Approaches

Laboratory methods focus on modularity and adaptability for small-batch isotopic studies. A representative procedure involves:

- Isotopic labeling: 13C2-acetic acid is converted to 13C2-chloroacetic acid via chlorination with thionyl chloride.

- Esterification: Reaction with excess ethanol (EtOH) catalyzed by sulfuric acid at 70°C for 3 hours [1].

- Phosphorylation: Treatment with diethyl phosphite in toluene under Dean-Stark conditions to azeotropically remove water [4].

This method achieves yields of 68–72% with isotopic purity >99 atom% 13C when using high-performance liquid chromatography (HPLC) purification [2].

Arbuzov Rearrangement in 13C2-Labeled Synthesis

The Arbuzov reaction proves particularly effective for introducing the phosphonate group while preserving 13C labels. When triethyl phosphite reacts with 13C2-ethyl chloroacetate, the rearrangement proceeds via:

$$

\text{(EtO)}3P + \text{ClCH}2^{13}\text{CO}2\text{Et} \rightarrow \text{(EtO)}2P(O)CH2^{13}\text{CO}2\text{Et} + \text{EtCl}

$$

Key advantages include:

- Isotopic retention: <0.5% 13C loss during rearrangement [1]

- Byproduct management: Ethyl chloride (EtCl) is easily removed via vacuum distillation [1]

Catalyst-Mediated Synthetic Pathways

Heterogeneous catalysts improve reaction efficiency in labeled syntheses:

| Catalyst | Reaction Rate Increase | Isotopic Purity |

|---|---|---|

| Zeolite Y | 1.8× | 99.2% |

| Montmorillonite K10 | 2.3× | 98.7% |

| Amberlyst-15 | 3.1× | 99.1% |

These acid catalysts enable milder conditions (50–60°C vs. traditional 80°C), reducing thermal degradation of 13C-labeled intermediates [4].

Tetrabutylammonium Iodide-Catalyzed Processes

Tetrabutylammonium iodide (TBAI) serves as a phase-transfer catalyst in biphasic systems:

- Aqueous phase: 13C2-chloroacetic acid

- Organic phase: Triethyl phosphite in dichloromethane

- Catalyst loading: 5 mol% TBAI

This system achieves 85% conversion in 2 hours at 40°C, significantly faster than uncatalyzed reactions [1]. The iodide anion facilitates nucleophilic displacement at the chloroacetate carbon while maintaining 13C-12C bond stability.

Ethyl Chloroacetate-Based Synthesis Routes

Ethyl chloroacetate serves as a key intermediate in multiple pathways:

Route A (Direct phosphorylation):

$$

\text{ClCH}2^{13}\text{CO}2\text{Et} + \text{(EtO)}3P \xrightarrow{\Delta} \text{(EtO)}2P(O)CH2^{13}\text{CO}2\text{Et} + \text{EtCl}

$$

Route B (Stepwise activation):

- Saponification to 13C2-chloroacetic acid

- Phosphorylation using PCl3 followed by esterification

Route A provides better isotopic preservation (99.1% vs. 97.8% for Route B) but requires stringent anhydrous conditions [1] [4].

Purification and Isotopic Enrichment Methodologies

Final purification employs tandem techniques:

- Short-path distillation: Removes low-boiling impurities (e.g., EtCl, excess EtOH)

- Size-exclusion chromatography: Separates oligomeric byproducts

- Isotopic refinement: Centrifugal partition chromatography with 13C-enriched mobile phases

This sequence achieves:

Horner–Wadsworth–Emmons Reaction Fundamentals

Density-functional calculations on trimethyl phosphonoacetate show that the rate-determining step is formation of the four-membered oxaphosphetane; the transition state leading to the trans (E) alkene is 2.9 kilocalories per mole lower in free energy than the cis analogue, accounting for the intrinsic E preference [2]. Experimental olefinations of aldehydes with triethyl phosphonoacetate-¹³C₂ mirror these predictions, affording ≥95 percent E-alkenes under basic conditions [3] [4]. Isotopic substitution does not measurably change the energy profile, but the two carbon-thirteen nuclei provide site-specific kinetic-isotope-effect read-outs (section 3.6).

Table 1 Representative olefination data for triethyl phosphonoacetate-¹³C₂

| Entry | Base / Additive | Temperature (°C) | Solvent | Isolated yield (%) | E : Z ratio |

|---|---|---|---|---|---|

| 1 | Sodium hydride | 25 | Tetrahydrofuran | 88 [5] | 97 : 3 [5] |

| 2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene + Potassium carbonate | 25 (solvent-free) | – | 76 [3] | >96 : 4 [3] |

| 3 | Lithium chloride + 1,8-Diazabicyclo[5.4.0]undec-7-ene | 0 | Acetonitrile | 82 [6] | 94 : 6 [6] |

| 4 | Potassium bis(trimethylsilyl)amide + 18-crown-6 (Still–Gennari conditions) | –78 | Tetrahydrofuran | 85 [7] | 2 : 98 (inverted Z control) [7] |

Phosphonate Carbanion Reactivity Principles

The α-proton acidity of triethyl phosphonoacetate (pKₐ ≈ 18.6 in dimethyl-sulfoxide) lies midway between that of malonic esters (pKₐ ≈ 18.0) and simple ketones such as acetone (pKₐ ≈ 26.5) [8] [9]. Electron withdrawal by the phosphoryl group delocalises negative charge across phosphorus and the ethoxycarbonyl substituent, stabilising the carbanion and reducing basicity relative to Wittig ylides [10].

Table 2 Gas-phase acidities of selected carbon-nucleophile precursors

| Compound | pKₐ value | Reference |

|---|---|---|

| Triethyl phosphonoacetate | 18.6 [8] | |

| Diethyl methylmalonate | 18.0 [10] | |

| Acetone | 26.5 [9] |

The moderate basicity allows generation of the carbanion with mild bases such as sodium hydride or potassium carbonate, minimising side reactions with base-sensitive aldehydes [6].

α-Arylation Methodologies and Mechanisms

Palladium-catalysed α-arylation expands the synthetic scope of the phosphonate by installing an sp² substituent before olefination. BrettPhos (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) ligated palladium catalyses coupling of aryl bromides or chlorides with triethyl phosphonoacetate-¹³C₂ through the sequence oxidative addition, deprotonation-transmetalation, reductive elimination [11]. The electron-rich biarylphosphine ligand accelerates reductive elimination while caesium carbonate secures high conversions.

Table 3 Selected α-arylation results with triethyl phosphonoacetate-¹³C₂

| Aryl halide partner | Ligand (10 mol %) | Base (1.2 equiv) | Product yield (%) |

|---|---|---|---|

| Bromobenzene | BrettPhos | Caesium carbonate | 80 [11] |

| 4-Bromoanisole | BrettPhos | Caesium carbonate | 75 [11] |

| Chlorobenzene | BrettPhos | Caesium carbonate | 83 [12] |

| 3,5-Dimethylbromobenzene | BrettPhos | Caesium carbonate | 80 (gram scale) [12] |

The labelled reagent transmits the isotopic pair intact into the benzylic and carbonyl positions of the arylated phosphonoacetate, enabling two-dimensional nuclear magnetic resonance correlation of subsequent olefinations.

Catalytic Transformation Pathways

Beyond classical strong-base protocols, several catalytic variants improve functional-group tolerance:

- Lewis-acid-assisted olefination – Zinc bis(trifluoromethanesulfonate) coordinates the carbonyl oxygen, lowering the activation barrier and permitting intramolecular ring-closing olefinations at ambient temperature [13].

- Salt-promoted Masamune–Roush conditions – Lithium chloride paired with tertiary amines such as diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene delivers high E selectivity with base-sensitive aldehydes [6].

- Fluoroalkyl-phosphonate reagents – Bis(trifluoroethyl) phosphonoacetates shift the reaction into the kinetic Z manifold, affording up to 98 percent Z alkene at −78 °C under potassium bis(trimethylsilyl)amide catalysis [7].

Each pathway remains fully compatible with the carbon-thirteen label, because isotope substitution does not interfere with coordination or deprotonation steps.

Stereoselective Reaction Control

Stereochemical outcome is governed by the relative rates of oxaphosphetane formation, pseudorotation, and collapse.

- Thermodynamic E control dominates when dialkyl phosphonate groups are present and equilibrating bases such as sodium hydride operate above −40 °C, giving E ratios above ninety-five percent [2] [4].

- Kinetic Z control is achieved by introducing highly electron-withdrawing alkoxy groups (hexafluoroisopropyl or phenoxy) that favour a syn-addition transition state and accelerate collapse before equilibration [14] [7].

- Addition of sodium or lithium salts enhances organisation of the betaine intermediate, further boosting Z selectivity without compromising yield [15] [7].

Geometrical Selectivity in ¹³C-Labelled Reactions

Dual carbon-thirteen enrichment allows direct measurement of primary kinetic-isotope effects in carbon–carbon bond construction. In the Wittig analogue of the reaction, the thirteen-carbon kinetic-isotope effect at the carbonyl carbon is 1.032–1.033, while the ylide carbon shows a smaller effect of 1.011, indicating that carbon–carbon bond formation is partially rate-limiting [16]. Comparable values are obtained for the Horner–Wadsworth–Emmons process with triethyl phosphonoacetate-¹³C₂, confirming that isotope substitution perturbs geometry by less than one part in a hundred yet provides a sensitive mechanistic probe. Subsequent metabolic-flux or protein-labelling studies profit from the isolated thirteen-carbon spins, which avoid one-bond coupling complications and allow quantitative isotopomer balance calculations [17] [18].

Table 4 Thirteen-carbon kinetic-isotope effects in olefination

| Labelled position | ¹³C k₁₂/k₁₃ | Interpretation |

|---|---|---|

| Carbonyl carbon of aldehyde | 1.032–1.033 [16] | Significant motion in rate-determining C–C bond formation |

| α-Carbon of phosphonate | 1.011 [16] | Minor but measurable contribution to transition-state structure |

Electronic Effects on Reaction Selectivity

Electron-withdrawing substituents on the phosphonate oxygen atoms deepen the pKₐ gap between reagent and conjugate acid, stabilising the carbanion and accelerating nucleophilic addition; they also bias the stereochemical course. Hexafluoroisopropyl groups lower the pKₐ of the leaving alcohol to 12.4 versus 16.0 for ethanol, tipping the balance toward the cis-oxaphosphetane and therefore the Z alkene [7]. Conversely, electron-donating ethoxy groups favour the thermodynamic E pathway. Electron-deficient aldehydes further increase E selectivity, whereas electron-rich, conjugated aldehydes slow betaine equilibration and modestly erode stereocontrol [19]. α-Arylation introduces an sp² substituent that both stabilises the carbanion by conjugation and raises its nucleophilicity, permitting milder bases and broadening functional-group compatibility [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant